Lipophilicity Reduction vs. 1,2,4-Oxadiazole Regioisomers
For matched molecular pairs, the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (logD) compared to its 1,2,4-oxadiazole counterpart, translating to improved aqueous solubility and potentially superior metabolic stability [1]. Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate, containing the 1,3,4-substitution pattern, is thus predicted to confer these advantages over a hypothetical 1,2,4-oxadiazole analog [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Predicted to be ~1 log unit lower |
| Comparator Or Baseline | Matched 1,2,4-oxadiazole isomer |
| Quantified Difference | Lower by approximately 1 log unit (order of magnitude) |
| Conditions | Analysis of matched molecular pairs from the AstraZeneca compound collection [1]. |
Why This Matters
A lower logD value is directly correlated with improved aqueous solubility and reduced off-target binding (e.g., hERG), which are critical for optimizing the drug-likeness and safety profile of lead compounds.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
